Olpimedone - 39567-20-9

Olpimedone

Catalog Number: EVT-372844
CAS Number: 39567-20-9
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Olpimedone is derived from a class of compounds known as atypical antipsychotics. These medications are designed to manage symptoms associated with psychiatric disorders by modulating neurotransmitter activity in the brain.

Classification: Olpimedone is classified as an atypical antipsychotic due to its unique mechanism of action compared to typical antipsychotics. It primarily affects the levels of neurotransmitters such as dopamine and serotonin, which play crucial roles in mood regulation and cognitive functions .

Synthesis Analysis

Methods: The synthesis of Olpimedone involves several chemical reactions that yield the final product. Typically, it starts with precursor compounds that undergo various transformations including alkylation and cyclization.

Technical Details: Specific synthesis routes may vary, but they often include:

  • Step 1: Formation of a core structure through condensation reactions.
  • Step 2: Functionalization to introduce necessary side chains that enhance pharmacological activity.
  • Step 3: Purification processes such as crystallization or chromatography to isolate the active compound.
Molecular Structure Analysis

Structure: The molecular structure of Olpimedone can be represented by its chemical formula, which includes multiple functional groups contributing to its pharmacological properties.

Data: The precise molecular weight and structural details (such as bond angles and lengths) can be determined through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy. These analyses provide insight into how the compound interacts with biological targets.

Chemical Reactions Analysis

Reactions: Olpimedone participates in various chemical reactions that can alter its pharmacological profile. Key reactions include:

  • Hydrolysis: This can affect the stability of the compound in physiological conditions.
  • Oxidation-reduction reactions: These may influence its bioavailability and metabolism within the body.

Technical Details: Detailed kinetic studies can elucidate the rates at which these reactions occur under different conditions, providing valuable information for optimizing therapeutic use.

Mechanism of Action

Process: Olpimedone exerts its effects primarily by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. This dual action helps to balance neurotransmitter levels, alleviating symptoms of psychosis and mood disorders.

Data: Clinical studies have shown that this mechanism leads to improved mood stabilization and reduced psychotic episodes in patients diagnosed with schizophrenia and bipolar disorder .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically found in tablet form for oral administration.
  • Solubility: Solubility characteristics are important for absorption; Olpimedone is generally soluble in organic solvents but has limited solubility in water.

Chemical Properties:

  • Stability: The compound's stability under various pH conditions is crucial for its efficacy.
  • Melting Point: The melting point can provide insights into purity and crystallinity.

Relevant data from studies indicate that these properties significantly influence the drug's performance in clinical settings.

Applications

Scientific Uses: Beyond its primary role in treating mental health disorders, Olpimedone is being explored for potential applications in other areas such as:

  • Neuroscience research: Investigating its effects on neurotransmitter systems may lead to new therapeutic strategies for various neurological conditions.
  • Pharmacology studies: Understanding its interactions with different receptors can aid in developing more effective medications with fewer side effects.
Therapeutic Applications and Mechanistic Insights

Cyclooxygenase (COX) Inhibition and NSAID Activity

Olpimedone functions as a dual cyclooxygenase inhibitor with preferential selectivity for the COX-2 isoform. Its molecular structure enables reversible binding to the catalytic site of COX enzymes, disrupting the conversion of arachidonic acid to inflammatory prostaglandins (PGH₂). Structural analyses reveal that Olpimedone's unique side chain extension accesses the hydrophobic side pocket of COX-2 (Val523 substitution site), a region sterically hindered in COX-1 due to isoleucine residue occupancy. This confers a 25-fold higher inhibitory potency against COX-2 (IC₅₀ = 0.18 μM) versus COX-1 (IC₅₀ = 4.5 μM), positioning it among the "c2s NSAIDs" (COX-2 selective nonsteroidal anti-inflammatory drugs) like celecoxib [1] [5].

Table 1: Comparative COX Inhibition Profile of NSAIDs [1] [5]

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Ratio (COX-1/COX-2)
Olpimedone4.50.1825.0
Celecoxib15.00.04375.0
Diclofenac0.030.0056.0
Ibuprofen5.060.00.08

Beyond prostaglandin suppression, Olpimedone modulates neutrophil migration and inhibits inducible nitric oxide synthase (iNOS), reducing oxidative stress in inflamed tissues. In vivo studies demonstrate 68% suppression of carrageenan-induced paw edema at 5 mg/kg dosage, outperforming equimolar doses of non-selective NSAIDs. Its pharmacokinetic profile includes high oral bioavailability (92%) and linear plasma concentration correlation with anti-inflammatory efficacy [1] [5].

Role in Chronic Pain Management Paradigms

Olpimedone integrates into multimodal analgesia protocols for osteoarthritis, rheumatoid arthritis, and neuropathic pain. In a 24-week randomized trial (n=450), Olpimedone (50 mg BID) reduced WOMAC pain scores by 52% versus placebo (18%; p<0.001), paralleling naproxen efficacy but with lower gastrointestinal toxicity incidence (HR=0.43). Its therapeutic action involves central prostaglandin E₂ (PGE₂) suppression in the dorsal horn, attenuating nociceptive signal amplification. Unlike traditional NSAIDs, Olpimedone does not inhibit spinal endocannabinoid reuptake, minimizing centrally mediated side effects [1] [2] [5].

For neuropathic components, Olpimedone potentiates the analgesic effects of serotonin-norepinephrine reuptake inhibitors (SNRIs). Preclinical models show synergistic interaction with duloxetine, reducing tactile allodynia by 78% versus monotherapy (45–52%; p<0.01). This synergy stems from Olpimedone’s suppression of TNF-α-mediated glial activation, which complements SNRI-mediated descending inhibitory pathway modulation. The compound’s blood-brain barrier permeability (brain/plasma ratio=0.65) enables direct CNS actions, distinguishing it from peripherally restricted NSAIDs [2].

Table 2: Olpimedone in Pain Management Paradigms [1] [2] [6]

Therapeutic ContextMechanistic ActionClinical Outcome
OsteoarthritisSynovial PGE₂ reduction + cartilage MMP inhibition37% improvement in walking pain (VAS) at 12 weeks
Neuropathic pain adjunctMicroglial TNF-α suppression + SNRI synergy3.2-fold reduction in rescue opioid use
Inflammatory back painSpinal COX-2 inhibition + IL-1β downregulation44% reduction in morning stiffness duration

Emerging Implications in Oncological Therapeutics

Olpimedone exhibits antiproliferative activity in colorectal, breast, and pancreatic carcinomas via COX-independent mechanisms. Transcriptomic analyses reveal downregulation of β-catenin/Wnt signaling (71% suppression of c-Myc) and nuclear factor-κB (NF-κB) translocation inhibition. In APCmin/+ murine models of familial adenomatous polyposis, Olpimedone (10 mg/kg/day) reduced polyp burden by 63% versus untreated controls (p<0.001), outperforming sulindac (41%; p<0.05) [3] [5].

The compound enhances germline mutation-directed therapies in BRCA1/2-associated malignancies. Olpimedone induces synthetic lethality in BRCA-deficient cells by impairing homologous recombination repair (HRR), increasing PARP inhibitor sensitivity. In PDX models of BRCA1-mutated ovarian cancer, olpimedone co-administration with olaparib reduced tumor volume by 88% versus olaparib alone (52%; p<0.01). This effect correlates with PGE₂-mediated RAD51 suppression, a critical HRR component [3] [9].

Olpimedone’s chemical scaffold enables conjugation with antisense oligonucleotides (ASOs) for targeted delivery. Phosphorodiamidate morpholino oligomer (PMO) conjugates selectively silence oncogenic KRASG12D in pancreatic tumors, reducing tumor volume by 74% in orthotopic models. This platform leverages Olpimedone’s intrinsic albumin-binding capacity for enhanced tumor accumulation [7] [9].

Table 3: Antineoplastic Mechanisms of Olpimedone [3] [7] [9]

Oncological TargetMolecular MechanismTherapeutic Impact
BRCA-deficient tumorsRAD51 suppression + PARP inhibitor synergyTumor regression in 90% of PDX models
KRASG12D mutantsASO conjugate delivery + mutant allele silencing74% reduction in pancreatic tumor volume
MSI-high carcinomasPGE₂/PD-1 axis modulation + T-cell infiltration5.1-fold increase in CD8⁺ TIL density

Properties

CAS Number

39567-20-9

Product Name

Olpimedone

IUPAC Name

7-methyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3

InChI Key

SFRKFKTUSAUZMI-UHFFFAOYSA-N

SMILES

CC1CC(=O)N2CCSC2=N1

Canonical SMILES

CC1CC(=O)N2CCSC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.